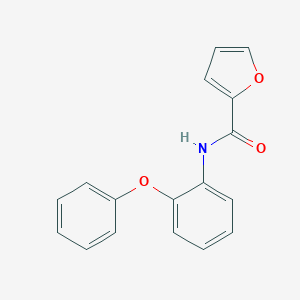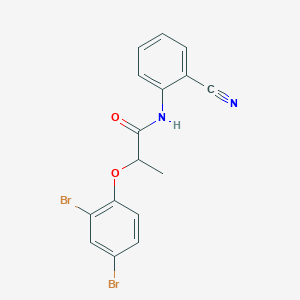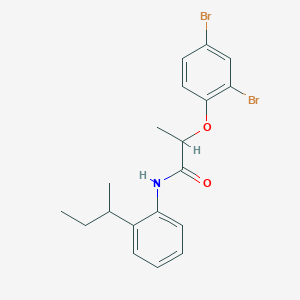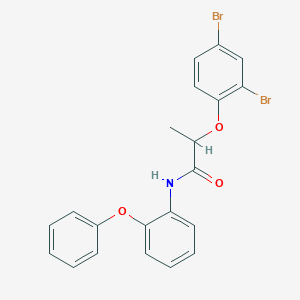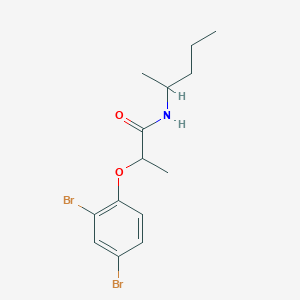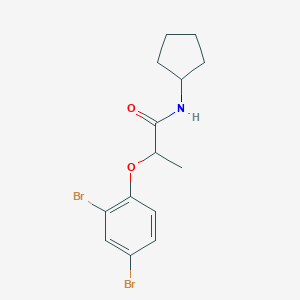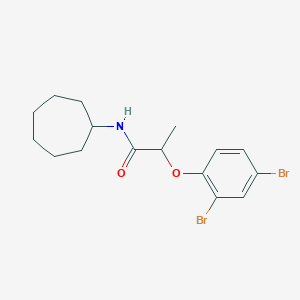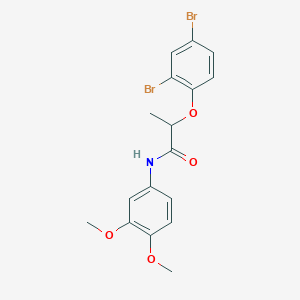![molecular formula C17H25NO3 B290842 Ethyl 3-[(2-propylpentanoyl)amino]benzoate](/img/structure/B290842.png)
Ethyl 3-[(2-propylpentanoyl)amino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-[(2-propylpentanoyl)amino]benzoate is a chemical compound that has been extensively studied in scientific research due to its potential for use in various applications. This compound is commonly referred to as EPPB and is synthesized through a specific method that involves several steps. The aim of
Scientific Research Applications
EPPB has been extensively studied in scientific research due to its potential for use in various applications. One of the primary applications of EPPB is in the field of cancer research. Studies have shown that EPPB can inhibit the growth of cancer cells by inducing apoptosis and blocking the cell cycle. EPPB has also been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as arthritis.
Mechanism of Action
The mechanism of action of EPPB involves the inhibition of various enzymes and pathways in the body. EPPB has been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in the regulation of gene expression. EPPB also inhibits the activity of the proteasome, which is responsible for the degradation of proteins in the cell.
Biochemical and Physiological Effects:
EPPB has several biochemical and physiological effects on the body. Studies have shown that EPPB can induce apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins. EPPB has also been shown to inhibit the expression of pro-inflammatory cytokines, reducing inflammation in the body.
Advantages and Limitations for Lab Experiments
One of the advantages of using EPPB in lab experiments is its ability to selectively inhibit HDACs, making it a useful tool for studying the role of these enzymes in gene regulation. However, EPPB has limited solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several potential future directions for the study of EPPB. One area of research is the development of EPPB analogs with improved solubility and potency. Another potential direction is the investigation of EPPB as a potential treatment for other diseases, such as neurodegenerative disorders. Overall, the study of EPPB has the potential to lead to the development of novel treatments for a variety of diseases.
Synthesis Methods
The synthesis of EPPB involves several steps, starting with the reaction of 2-propylpentanoyl chloride with 3-aminobenzoic acid. This reaction produces 3-[(2-propylpentanoyl)amino]benzoic acid, which is then esterified with ethanol to produce EPPB. The final product is purified through recrystallization, yielding a white crystalline powder.
properties
Molecular Formula |
C17H25NO3 |
|---|---|
Molecular Weight |
291.4 g/mol |
IUPAC Name |
ethyl 3-(2-propylpentanoylamino)benzoate |
InChI |
InChI=1S/C17H25NO3/c1-4-8-13(9-5-2)16(19)18-15-11-7-10-14(12-15)17(20)21-6-3/h7,10-13H,4-6,8-9H2,1-3H3,(H,18,19) |
InChI Key |
UHVWOYHTWKHBSX-UHFFFAOYSA-N |
SMILES |
CCCC(CCC)C(=O)NC1=CC=CC(=C1)C(=O)OCC |
Canonical SMILES |
CCCC(CCC)C(=O)NC1=CC=CC(=C1)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2,4-dibromophenoxy)-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B290762.png)
![4-[(2-Fluorobenzoyl)amino]-3-methylphenyl 2-fluorobenzoate](/img/structure/B290764.png)
